molecular formula C22H20ClN5O6S B11656353 N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide

Cat. No.: B11656353
M. Wt: 517.9 g/mol
InChI Key: DBCVFBSIFJRLHH-DHRITJCHSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a chloro-substituted methoxyphenyl group, a nitro group, and a sulfonamide linkage. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Sulfonamide formation: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride.

    Hydrazone formation: The final step involves the formation of the hydrazone linkage by reacting the intermediate with a pyridinylmethylidene hydrazine derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural elements allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide can be compared with similar compounds such as:

The uniqueness of N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N’-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClN5O6S

Molecular Weight

517.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H20ClN5O6S/c1-15-6-8-18(12-19(15)28(30)31)35(32,33)27(20-11-16(23)7-9-21(20)34-2)14-22(29)26-25-13-17-5-3-4-10-24-17/h3-13H,14H2,1-2H3,(H,26,29)/b25-13+

InChI Key

DBCVFBSIFJRLHH-DHRITJCHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC=N2)C3=C(C=CC(=C3)Cl)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=N2)C3=C(C=CC(=C3)Cl)OC)[N+](=O)[O-]

Origin of Product

United States

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